molecular formula C12H20O3 B14260160 butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate CAS No. 253778-25-5

butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate

Cat. No.: B14260160
CAS No.: 253778-25-5
M. Wt: 212.28 g/mol
InChI Key: KPEPWLBBARBODG-LLVKDONJSA-N
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Description

Butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a pyran ring—a six-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate can be achieved through various methods. One efficient method involves the reaction of butyl alcohol with 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this ester can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typical reagents.

Major Products

    Oxidation: 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid.

    Reduction: Butyl alcohol and 4,5-dimethyl-3,6-dihydro-2H-pyran-2-ol.

    Substitution: Various alkyl-substituted pyran esters.

Scientific Research Applications

Butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of flavors and fragrances due to its pleasant aroma

Mechanism of Action

The mechanism of action of butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The pyran ring structure may also interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate is unique due to its pyran ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other butyl esters, making it valuable in specific applications where the pyran ring’s reactivity and stability are advantageous.

Properties

CAS No.

253778-25-5

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-5-6-14-12(13)11-7-9(2)10(3)8-15-11/h11H,4-8H2,1-3H3/t11-/m1/s1

InChI Key

KPEPWLBBARBODG-LLVKDONJSA-N

Isomeric SMILES

CCCCOC(=O)[C@H]1CC(=C(CO1)C)C

Canonical SMILES

CCCCOC(=O)C1CC(=C(CO1)C)C

Origin of Product

United States

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